molecular formula C26H36ClN3O6S B1239666 Methanesulfonamide, N-(2-(4-(3-(4-amino-5-chloro-2-((3,5-dimethoxyphenyl)methoxy)phenyl)-3-oxopropyl)-1-piperidinyl)ethyl)- CAS No. 161362-65-8

Methanesulfonamide, N-(2-(4-(3-(4-amino-5-chloro-2-((3,5-dimethoxyphenyl)methoxy)phenyl)-3-oxopropyl)-1-piperidinyl)ethyl)-

Cat. No.: B1239666
CAS No.: 161362-65-8
M. Wt: 554.1 g/mol
InChI Key: BKVIWGRFRKLFIO-UHFFFAOYSA-N
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Description

RS 39604 is a potent, selective, and orally active antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4 receptor). It has a high affinity for the 5-HT4 receptor, with a pKi value of 9.1 in guinea pig striatal membranes . This compound is known for its low affinity for other receptors such as 5-HT1A, 5-HT2C, 5-HT3, alpha 1c, dopamine receptors D1 and D2, muscarinic receptors M1 and M2, angiotensin receptor AT1, bradykinin receptor B1, and opioid mu receptors . RS 39604 is primarily used in scientific research to study the physiological and pathophysiological roles of 5-HT4 receptors.

Preparation Methods

The synthesis of RS 39604 involves multiple steps, starting with the preparation of the core structure and subsequent functionalization to achieve the desired selectivity and potency. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

RS 39604 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: RS 39604 can be reduced to form reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Mechanism of Action

Comparison with Similar Compounds

RS 39604 is unique in its high selectivity and potency for the 5-HT4 receptor compared to other similar compounds. Some similar compounds include:

RS 39604’s uniqueness lies in its high selectivity, oral activity, and long-lasting effects, making it a valuable tool for studying the physiological and pathophysiological roles of 5-HT4 receptors in vivo .

Properties

CAS No.

161362-65-8

Molecular Formula

C26H36ClN3O6S

Molecular Weight

554.1 g/mol

IUPAC Name

N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide

InChI

InChI=1S/C26H36ClN3O6S/c1-34-20-12-19(13-21(14-20)35-2)17-36-26-16-24(28)23(27)15-22(26)25(31)5-4-18-6-9-30(10-7-18)11-8-29-37(3,32)33/h12-16,18,29H,4-11,17,28H2,1-3H3

InChI Key

BKVIWGRFRKLFIO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)COC2=CC(=C(C=C2C(=O)CCC3CCN(CC3)CCNS(=O)(=O)C)Cl)N)OC

Canonical SMILES

COC1=CC(=CC(=C1)COC2=CC(=C(C=C2C(=O)CCC3CCN(CC3)CCNS(=O)(=O)C)Cl)N)OC

161362-65-8

Synonyms

1-(4-amino-5-chloro-2-(3,5-dimethoxyphenil)methyloxy)-3-(1-(2-methylsulfonylamino)piperidin-4-yl)propan-1-one hydrochloride
RS 39604

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanesulfonamide, N-(2-(4-(3-(4-amino-5-chloro-2-((3,5-dimethoxyphenyl)methoxy)phenyl)-3-oxopropyl)-1-piperidinyl)ethyl)-
Reactant of Route 2
Methanesulfonamide, N-(2-(4-(3-(4-amino-5-chloro-2-((3,5-dimethoxyphenyl)methoxy)phenyl)-3-oxopropyl)-1-piperidinyl)ethyl)-
Reactant of Route 3
Reactant of Route 3
Methanesulfonamide, N-(2-(4-(3-(4-amino-5-chloro-2-((3,5-dimethoxyphenyl)methoxy)phenyl)-3-oxopropyl)-1-piperidinyl)ethyl)-
Reactant of Route 4
Reactant of Route 4
Methanesulfonamide, N-(2-(4-(3-(4-amino-5-chloro-2-((3,5-dimethoxyphenyl)methoxy)phenyl)-3-oxopropyl)-1-piperidinyl)ethyl)-
Reactant of Route 5
Reactant of Route 5
Methanesulfonamide, N-(2-(4-(3-(4-amino-5-chloro-2-((3,5-dimethoxyphenyl)methoxy)phenyl)-3-oxopropyl)-1-piperidinyl)ethyl)-
Reactant of Route 6
Methanesulfonamide, N-(2-(4-(3-(4-amino-5-chloro-2-((3,5-dimethoxyphenyl)methoxy)phenyl)-3-oxopropyl)-1-piperidinyl)ethyl)-

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